Xanthomegnin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthomegnin is primarily produced by fungal biosynthesis. The biosynthetic pathway involves polyketide synthases, which are enzymes that catalyze the formation of polyketides, a class of secondary metabolites . The process often involves several oxidation steps to achieve the final structure of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of fungi in bioreactors. These bioreactors provide a controlled environment for the fungi to grow and produce this compound on a large scale . The fungi are often grown on cheap substrates, making the production process cost-effective .
Chemical Reactions Analysis
Types of Reactions: Xanthomegnin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Xanthomegnin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the properties of quinones and their derivatives.
Biology: Investigated for its role in fungal pathogenicity and its effects on cellular processes.
Medicine: Studied for its potential as a diagnostic marker for fungal infections and its toxicological effects.
Mechanism of Action
Xanthomegnin is part of a larger group of naphthopyranones, which include compounds such as semithis compound, viomellein, rubrosulphin, and viopurpurin . These compounds share structural similarities but differ in their specific biological activities and toxicity levels . For instance, viomellein and rubrosulphin are also known for their mutagenic properties, but they exhibit different levels of toxicity and effects on cellular processes .
Comparison with Similar Compounds
- Semixanthomegnin
- Viomellein
- Rubrosulphin
- Viopurpurin
This compound stands out due to its potent toxicity and its unique ability to interfere with cellular respiration, making it a valuable compound for various scientific studies.
Biological Activity
Xanthomegnin is a mycotoxin primarily produced by fungi, notably from the genera Penicillium and Aspergillus. This compound has garnered attention due to its diverse biological activities, including antiparasitic, anthelminthic, and limited antibacterial and antitumor properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.
This compound is classified as a naphthoquinone dimer. Its chemical structure contributes to its biological activity, particularly its ability to interact with various biological systems. The compound's molecular formula is C₁₄H₈O₄, and its structure allows for interactions that can lead to mutagenic effects.
1. Antiparasitic Activity
This compound has been identified as an effective antiparasitic agent. It exhibits potent parasiticidal activity against various organisms that affect human and animal health. Studies indicate that it can inhibit the growth of parasites such as Trypanosoma and Leishmania species, making it a potential candidate for therapeutic applications in parasitic infections .
2. Anthelmintic Activity
Research has demonstrated that this compound possesses significant anthelminthic properties. It has been effective against several helminth species, which are responsible for various diseases in livestock and humans. The compound disrupts the metabolic processes of these worms, leading to their death .
4. Antitumor Activity
This compound's potential as an antitumor agent has been explored with mixed results. In vitro studies have shown that it can inhibit the growth of certain tumor cell lines; however, in vivo studies have not demonstrated significant antitumor effects when administered to mice with tumors . This discrepancy suggests that further research is needed to understand its mechanisms and efficacy in cancer treatment.
Case Study 1: Antiparasitic Efficacy
A study conducted on the efficacy of this compound against Leishmania spp. showed that the compound inhibited parasite growth significantly at concentrations as low as 5 µg/mL. This finding supports its potential use in treating leishmaniasis .
Case Study 2: Antitumor Investigation
In a study evaluating the antitumor properties of this compound, researchers administered the compound intraperitoneally to mice with induced tumors. Despite initial promising in vitro results, no significant tumor growth inhibition was observed in vivo, highlighting the need for more targeted delivery methods or combination therapies .
Toxicological Considerations
This compound is classified as a mutagenic mycotoxin associated with nephropathy in farm animals exposed to contaminated feed. Its presence in food products poses health risks due to potential long-term effects such as carcinogenicity and teratogenicity . The toxicological profile necessitates careful monitoring of this compound levels in agricultural products.
Data Summary
Properties
CAS No. |
1685-91-2 |
---|---|
Molecular Formula |
C30H22O12 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
(3R)-10-hydroxy-8-[(3R)-10-hydroxy-7-methoxy-3-methyl-1,6,9-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl]-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione |
InChI |
InChI=1S/C30H22O12/c1-9-5-11-7-13-17(23(33)15(11)29(37)41-9)25(35)19(27(39-3)21(13)31)20-26(36)18-14(22(32)28(20)40-4)8-12-6-10(2)42-30(38)16(12)24(18)34/h7-10,33-34H,5-6H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
WICHONPZVIYWIJ-NXEZZACHSA-N |
SMILES |
CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)CC(OC6=O)C)O)OC |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)C[C@H](OC6=O)C)O)OC |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)CC(OC6=O)C)O)OC |
Synonyms |
3,3'-bis(2-methoxy-5-hydroxy-7-(2-hydroxypropyl)-8- carboxyl-1,4-naphthoquinone lactone) xanthomegnin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Xanthomegnin acts as an uncoupler of oxidative phosphorylation in mitochondria. [, , , , ]. This means it disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. [, ]. This uncoupling effect has been shown to be potent in rat liver mitochondria. [, , ]
A: Studies have shown that this compound can be reduced by the NADH-linked respiratory chain in mitochondria, suggesting an interaction with this part of the electron transport chain [, ]. It may create a shunt bypassing normal electron flow, potentially leading to altered redox balance within the cell [, , ].
A: The disruption of oxidative phosphorylation by this compound can have severe consequences for cells. It can lead to decreased ATP production, impairing energy-dependent cellular processes [, ]. Additionally, the altered redox balance and potential for reactive oxygen species (ROS) generation due to electron transport chain interference may contribute to its cytotoxic effects [, , ].
A: this compound has the molecular formula C30H22O12 and a molecular weight of 570.48 g/mol [].
A: Researchers have extensively employed infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques to elucidate the structure and characteristics of this compound [, , , , , , , ]. This includes the use of 13C NMR to confirm its biosynthetic pathway and assign specific carbons within the molecule [, ].
ANone: The provided research focuses primarily on the biological activity and chemical characterization of this compound. There's limited information regarding its material compatibility or stability under various conditions beyond its extraction and analytical methodologies.
A: Based on the provided research, this compound is not reported to possess catalytic properties. Its primary mode of action revolves around its interaction with biological systems, particularly the mitochondrial electron transport chain [, ].
ANone: The provided research predominantly focuses on experimental investigations of this compound. While it mentions the use of spectroscopic techniques like NMR for structural elucidation, it does not explicitly mention any computational chemistry or modeling studies.
A: Comparing this compound with its demethylated derivative, luteosporin, reveals insights into the structure-activity relationship []. Unlike this compound, luteosporin doesn't exhibit uncoupling effects on oxidative phosphorylation or induce mitochondrial swelling, suggesting the importance of methylation for its activity [].
A: The phenolic hydroxyl groups of this compound play a crucial role in its uncoupling action []. This is supported by the observation that O-methylation of this compound, which modifies these groups, reduces its uncoupling effect [].
ANone: The research provided primarily focuses on the isolation, identification, and biological activity of this compound. There's limited information regarding its formulation or strategies to enhance its stability or bioavailability.
ANone: Given its toxicity, handling this compound necessitates strict safety precautions. The research underscores the importance of careful handling and appropriate disposal procedures when working with this mycotoxin.
ANone: While the research focuses on this compound's effects at the cellular and organelle levels, it lacks detailed information about its in vivo pharmacokinetics, including ADME processes.
A: Researchers have used rat liver mitochondria [, , ], murine leukemia L1210 culture cells [], and Ehrlich asctic tumor cells [] to investigate the effects of this compound. In vivo studies have been conducted on mice to assess its toxicity and mycotoxicosis potential [, , ].
ANone: The provided research does not indicate any clinical trials involving this compound. Its toxicity and known adverse effects currently limit its therapeutic potential.
A: this compound is recognized as a mycotoxin with documented toxicity [, , , ]. It has been linked to nephropathy and death in farm animals exposed to contaminated feed []. In mice, it has been shown to induce hepatic lesions [, ].
A: The long-term effects of this compound exposure require further investigation. Its potential for genotoxicity and carcinogenicity raises concerns about the chronic consequences of exposure [, ].
ANone: The current research focuses on understanding this compound's mechanism of action and toxicological profile. Given its current classification as a mycotoxin, there are no active explorations of drug delivery systems for this compound.
ANone: The provided research doesn't identify specific biomarkers for this compound exposure. Research in this area could be valuable for monitoring and managing potential exposures.
A: Various analytical techniques have been employed to detect and quantify this compound, including thin-layer chromatography (TLC) [, , , , , ], high-performance liquid chromatography (HPLC) [, , , , , ], and spectrophotometry [, ]. These methods enable researchers to identify and measure this compound in different samples, including grains, animal feed, and fungal cultures.
ANone: The provided research predominantly centers around the biological effects and chemical properties of this compound. There's limited information regarding its environmental fate, persistence, or potential degradation pathways.
A: Chloroform [, , , ], methanol [], and mixtures of chloroform and methanol [] have been commonly used for the extraction and dissolution of this compound. The choice of solvent can influence the efficiency of extraction and subsequent analysis.
ANone: The provided research primarily focuses on the fundamental aspects of this compound, such as its structure, biological activity, and toxicity. It doesn't delve into more specialized areas like analytical method validation, quality control, immunogenicity, or environmental considerations.
ANone: Research on this compound benefits from various resources, including culture collections for obtaining fungal strains, spectroscopic techniques for structural analysis, and cell culture and animal models for studying its biological activity. Collaboration between different research groups is essential for advancing knowledge in this area.
A: this compound was initially isolated from the dermatophyte Trichophyton megninii []. Early research focused on its chemical structure [, ] and later expanded to investigate its effects on mitochondrial function [, , ] and its toxicological profile [, ]. The identification of this compound as a natural contaminant in food and feed [, , , ] marked a significant milestone, highlighting potential risks associated with its presence.
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